molecular formula C5H5FN2O2 B2997984 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1198437-08-9

4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2997984
CAS No.: 1198437-08-9
M. Wt: 144.105
InChI Key: VRFPXGKBXKLYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1198437-08-9) is a pyrazole derivative featuring a fluorine atom at position 4, a methyl group at position 1, and a carboxylic acid moiety at position 3. Its molecular formula is C₅H₅FN₂O₂, with a molecular weight of 144.11 g/mol .

Applications: This compound serves as a key building block in pharmaceutical synthesis, particularly in developing kinase inhibitors and other bioactive molecules. Its fluorine substituent enhances metabolic stability and binding affinity to target proteins .

Synthesis and Availability: While it has been cataloged by Enamine Ltd. and CymitQuimica, commercial availability is currently discontinued, likely due to challenges in synthesis or purification .

Scientific Research Applications

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in the case of antifungal activity, it may inhibit enzymes like succinate dehydrogenase, disrupting fungal metabolism. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes critical differences between 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs:

Compound Name CAS Substituents (Position) Molecular Weight Key Properties/Applications Similarity Score*
This compound 1198437-08-9 F (4), CH₃ (1), COOH (3) 144.11 Pharmaceutical intermediates Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 113100-53-1 CF₃ (3), CH₃ (1), COOH (4) 208.11 Agrochemicals, drug synthesis 0.86
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid N/A CHF₂ (3), CH₃ (1), COOH (4) 192.09 Potential pesticide candidate 0.91 (ester form)
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 1152535-34-6 4-F-C₆H₄ (1), COOH (3) 206.18 Kinase inhibitor scaffold N/A
4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid 956264-80-5 Allyl-O (4), C₆H₅ (1), COOH (3) 244.24 Polymer/materials science N/A

*Similarity scores based on structural resemblance (0–1 scale) from .

Structural and Functional Analysis

  • Fluorine vs. Trifluoromethyl/Difluoromethyl: The fluorine atom in the target compound provides moderate electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2–3) compared to non-fluorinated analogs. In contrast, the trifluoromethyl group (CF₃) in 113100-53-1 increases lipophilicity (logP ~1.5–2.0), improving membrane permeability but reducing solubility .
  • Substituent Position :

    • Moving the carboxylic acid from position 3 (target compound) to 4 (113100-53-1) alters hydrogen-bonding patterns, impacting interactions with biological targets like kinases. For example, 113100-53-1 is more effective in ATP-binding pocket inhibition .
  • Aromatic vs. Aliphatic Substituents :

    • The 4-fluorophenyl group in 1152535-34-6 introduces π-π stacking capabilities, enhancing binding to aromatic residues in enzymes .
    • The allyloxy group in 956264-80-5 offers reactivity for crosslinking in polymer synthesis .

Research Findings and Trends

  • Synthetic Challenges : The target compound’s synthesis requires precise fluorination at position 4, often involving hazardous reagents like Selectfluor®. Analogs with trifluoromethyl groups are synthesized via nucleophilic substitution, which is more scalable .
  • Pharmacological Performance: In kinase inhibition assays, this compound exhibits IC₅₀ values in the micromolar range, while 113100-53-1 achieves nanomolar potency due to stronger hydrophobic interactions .

Biological Activity

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This compound acts primarily as an inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This article explores the biological activities, mechanisms of action, and research findings related to this compound.

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme. The compound inhibits SDH, disrupting the citric acid cycle and electron transport chain, which are crucial for cellular respiration. This inhibition leads to decreased ATP production, influencing various cellular processes and potentially leading to apoptosis in cancer cells.

Biochemical Pathways Affected

  • Citric Acid Cycle : Inhibition of SDH affects the conversion of succinate to fumarate, leading to metabolic disturbances.
  • Electron Transport Chain : Reduced ATP synthesis can trigger compensatory mechanisms in cells, affecting overall energy metabolism.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound has shown potential in inducing apoptosis through caspase activation .
  • Antifungal Activity : In vitro studies have demonstrated that related pyrazole derivatives possess antifungal properties against several phytopathogenic fungi. This suggests that this compound may also exhibit similar activities .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Cytotoxicity Studies :
    • A study found that compounds with similar structures exhibited IC50 values ranging from 2.43 to 14.65 µM against cancer cell lines. These compounds were effective at disrupting microtubule assembly, indicating their potential as anticancer agents .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit SDH activity, leading to a decrease in cellular ATP levels. This effect was noted to be significant in various tumor cell lines, indicating a possible therapeutic pathway for cancer treatment .
  • Structure-Activity Relationship (SAR) :
    • Research utilizing molecular docking techniques indicated that modifications to the pyrazole structure can enhance biological activity. For instance, specific substitutions on the pyrazole ring have been shown to increase binding affinity to SDH .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayIC50 Value (µM)
This compoundAnticancerSuccinate Dehydrogenase4.98 - 14.65
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalMycelial Growth InhibitionModerate to Excellent
5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acidEnzyme InhibitionVarious Biochemical PathwaysNot Specified

Pharmacokinetics

The pharmacokinetic profile of this compound includes factors such as lipophilicity and protein binding, which influence its bioavailability and therapeutic effectiveness. Environmental factors like pH can also affect its ionization state, impacting absorption and distribution within biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via hydrolysis of its methyl ester precursor. For example, methyl esters of structurally analogous pyrazole carboxylic acids (e.g., methyl 1H-pyrazole-3-carboxylate) are hydrolyzed under acidic or basic conditions. A typical procedure involves refluxing the ester with aqueous hydrochloric acid (36.5%) at 93–96°C for 17 hours, followed by neutralization and recrystallization for purification . Modifications may include adjusting reaction temperatures or using alternative catalysts (e.g., palladium acetate) for intermediates .

Q. How can the purity and identity of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phases like water/acetonitrile (0.1% formic acid) to assess purity (>95% is typical for research-grade material) .
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., δ 2.56 ppm for methyl groups in DMSO-d6_6) and LCMS (e.g., m/z 173.1 [M+H]+^+) .
  • Elemental Analysis : Match calculated and observed C, H, N, and F percentages to validate stoichiometry .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable in DMSO or methanol at room temperature for short-term use. For long-term storage, keep lyophilized powder at -20°C in a desiccator to prevent hydrolysis. Avoid aqueous solutions unless buffered at neutral pH .

Advanced Research Questions

Q. How can derivatization of the carboxylic acid group be performed to explore structure-activity relationships (SAR)?

  • Amide Formation : React with amines (e.g., benzylamine) using coupling agents like HATU or EDCI in DMF. Monitor via TLC (ethyl acetate/hexane, 1:1) and purify by flash chromatography .
  • Esterification : Use thionyl chloride or DCC to generate active esters for further functionalization .
  • Metal Complexation : Explore coordination with transition metals (e.g., Cu2+^{2+}) for catalytic or bioactive applications, characterized by UV-Vis and X-ray crystallography .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Dynamic Effects : Check for tautomerism in the pyrazole ring using variable-temperature NMR.
  • Impurity Profiling : Re-run HPLC with a gradient elution (e.g., 5–95% acetonitrile over 30 minutes) to detect byproducts .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .

Q. How can the compound’s biological activity be evaluated in cancer models?

  • In Vitro Assays : Test anti-proliferative effects using MTT assays on cell lines (e.g., prostate cancer PC-3 cells). Include autophagy markers (LC3-II/LC3-I ratio via western blot) and mTOR pathway inhibitors (e.g., rapamycin) to probe mechanisms .
  • In Vivo Models : Administer orally (10–50 mg/kg/day) in xenograft mice, monitoring tumor volume and survival. Use PET-CT to assess metabolic changes .

Q. Methodological Challenges and Solutions

Q. How to optimize yields in large-scale synthesis?

  • Catalyst Screening : Test tert-butyl XPhos with cesium carbonate in tert-butanol for Suzuki-Miyaura coupling of intermediates .
  • Process Automation : Use flow chemistry for ester hydrolysis to improve reproducibility and reduce reaction times .

Q. What analytical techniques resolve low solubility in pharmacological assays?

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • Prodrug Design : Synthesize ethyl ester prodrugs and measure hydrolysis rates in plasma .

Properties

IUPAC Name

4-fluoro-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFPXGKBXKLYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask equipped with a reflux condenser and stir bar, were added 1-methyl-1H-pyrazole-3-carboxylic acid (1.5 g, 11.9 mmol), dry acetonitrile (60 mL), and Selectfluor® (12.6 g, 35.7 mmol). The reaction vessel was heated to 80° Celsius for 32 h. Additional Selectfluor® (8.5 g, 24.0 mmol) was added to the reaction mixture and it was stirred at 80° Celsius for 5 days. The reaction mixture was cooled to RT and the solids were removed by filtration. The filtrate was concentrated to dryness and subjected to FCC to yield crude title compound (330 mg, 13% yield). The impure material was then recrystallized from hot methanol to give the title compound as long yellow crystals. Additional title compound could be obtained from the mother liquor by filtration of the solid that forms upon concentration (11.53 g total combined yield, 70%). The crystallized title compound contained minor impurities, but was used in subsequent steps without further purification. Analytically pure title compound can be obtained by subjecting it to HPLC purification. MS (ESI): mass calcd. for C5H5FN2O2 144.03, m/z found 145.0 [M+H]+ (low intensity).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.